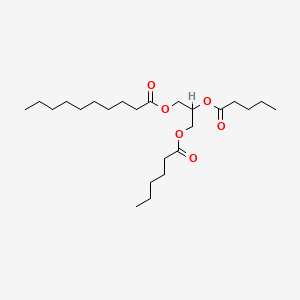
(3-Hexanoyloxy-2-pentanoyloxypropyl) decanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Decanoic acid mixed esters with 2-ethylhexanoic acid, heptanoic acid, hexanoic acid, trimethylolpropane, and valeric acid are a group of complex esters formed by the reaction of decanoic acid with various other carboxylic acids and trimethylolpropane. These esters are known for their unique chemical properties and are used in various industrial applications due to their stability and performance characteristics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of decanoic acid mixed esters involves esterification reactions where decanoic acid reacts with 2-ethylhexanoic acid, heptanoic acid, hexanoic acid, valeric acid, and trimethylolpropane. The reaction typically occurs in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the removal of water, which drives the esterification process to completion .
Industrial Production Methods
Industrial production of these mixed esters often involves continuous esterification processes. The reactants are fed into a reactor where they undergo esterification in the presence of a catalyst. The resulting esters are then purified through distillation to remove any unreacted acids and by-products. This method ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Decanoic acid mixed esters can undergo various chemical reactions, including:
Hydrolysis: Breaking down into the constituent acids and alcohols in the presence of water and an acid or base catalyst.
Transesterification: Reaction with another alcohol to form a different ester.
Oxidation: Reaction with oxidizing agents to form carboxylic acids.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and a catalyst such as sodium methoxide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Hydrolysis: Decanoic acid, 2-ethylhexanoic acid, heptanoic acid, hexanoic acid, valeric acid, and trimethylolpropane.
Transesterification: New esters depending on the alcohol used.
Oxidation: Corresponding carboxylic acids.
Applications De Recherche Scientifique
Decanoic acid mixed esters have a wide range of applications in scientific research:
Chemistry: Used as intermediates in organic synthesis and as solvents in various chemical reactions.
Biology: Studied for their effects on lipid metabolism and potential therapeutic uses in metabolic disorders.
Medicine: Investigated for their antimicrobial properties and potential use in drug formulations.
Industry: Utilized as plasticizers, lubricants, and in the production of biodegradable polymers
Mécanisme D'action
The mechanism of action of decanoic acid mixed esters involves their interaction with cellular membranes and enzymes. These esters can integrate into lipid bilayers, affecting membrane fluidity and permeability. They may also interact with enzymes involved in lipid metabolism, influencing metabolic pathways and cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Fatty acids, C16-18 and C18-unsaturated, hexaesters with dipentaerythritol .
Decanoic acid, mixed esters with dipentaerythritol, octanoic acid, and valeric acid: .
Triisononanoic acid, triester with 2,2’-[oxybis(methylene)]bis[2-(hydroxymethyl)propane-1,3-diol] tris(2-ethylhexanoate): .
Uniqueness
Decanoic acid mixed esters with 2-ethylhexanoic acid, heptanoic acid, hexanoic acid, trimethylolpropane, and valeric acid are unique due to their specific combination of carboxylic acids and trimethylolpropane. This combination imparts distinct physical and chemical properties, such as enhanced stability, lower volatility, and improved performance in various applications compared to other similar esters .
Propriétés
Formule moléculaire |
C24H44O6 |
|---|---|
Poids moléculaire |
428.6 g/mol |
Nom IUPAC |
(3-hexanoyloxy-2-pentanoyloxypropyl) decanoate |
InChI |
InChI=1S/C24H44O6/c1-4-7-10-11-12-13-15-18-23(26)29-20-21(30-24(27)16-9-6-3)19-28-22(25)17-14-8-5-2/h21H,4-20H2,1-3H3 |
Clé InChI |
NFJPVPFTKSGEBZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC(=O)OCC(COC(=O)CCCCC)OC(=O)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


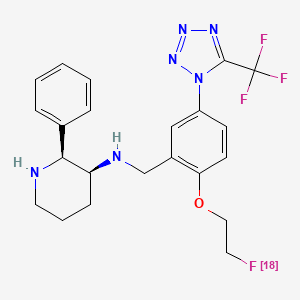
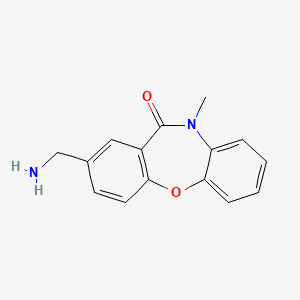

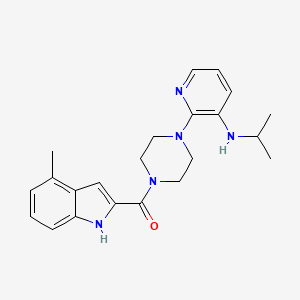

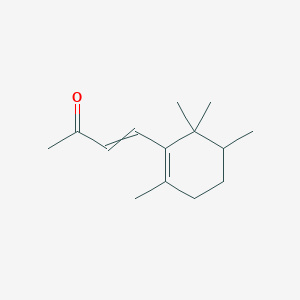
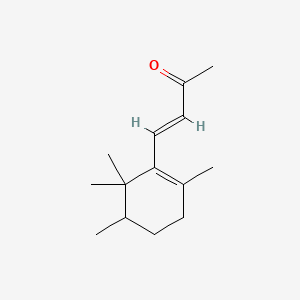

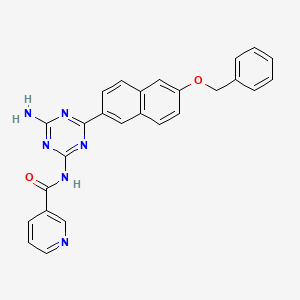
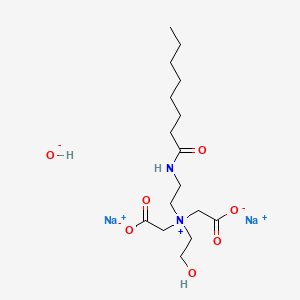
![3-[[2-[[3-[acetyl(methyl)amino]-2,4,6-triiodo-5-(methylcarbamoyl)benzoyl]amino]acetyl]amino]-5-(2-acetyloxyethylcarbamoyl)-2,4,6-triiodobenzoic acid](/img/structure/B12784022.png)
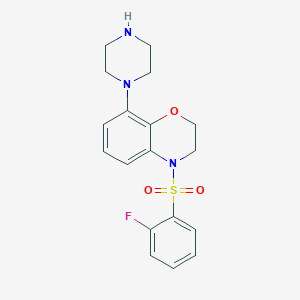
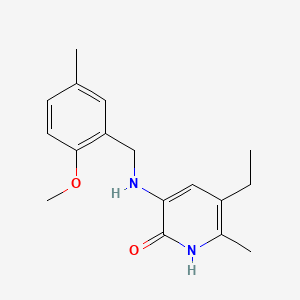
![N-[(2R,11bS)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl]-N-phenylpropanamide](/img/structure/B12784044.png)
